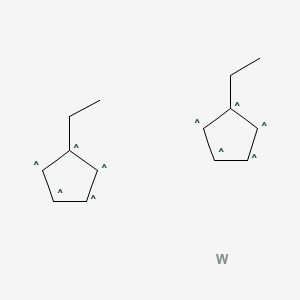

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride

Description

Properties

Molecular Formula |

C14H18W |

|---|---|

Molecular Weight |

370.1 g/mol |

InChI |

InChI=1S/2C7H9.W/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |

InChI Key |

DZDHBQMUQJIHPK-UHFFFAOYSA-N |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylcyclopentadienyl)tungsten(IV) dihydride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

WCl6+2C7H9→(C7H9)2WCl2+4HCl

The resulting bis(ethylcyclopentadienyl)tungsten(IV) dichloride is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Olefin Metathesis Catalysis

This compound serves as a catalyst for olefin metathesis, enabling the redistribution of alkylidene groups in alkenes. The tungsten center facilitates bond reorganization through a [2+2] cycloaddition/cycloreversion mechanism . Key features include:

-

Substrate Compatibility : Effective for both terminal and cyclic alkenes.

-

Reaction Conditions : Operates under mild temperatures (25–80°C) in inert solvents like toluene or THF.

Hydride Transfer Reactions

The tungsten-bound hydrides participate in stoichiometric and catalytic hydrogen transfer processes:

-

Hydrogenation : Reduces unsaturated substrates (e.g., ketones, aldehydes) via hydride donation .

-

Dehydrogenation : Mediates β-hydride elimination in alkyl intermediates, forming alkenes .

Example Reaction :

Insertion Reactions with Small Molecules

The compound reacts with electrophilic substrates such as CS₂ and CO, forming insertion products:

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| CS₂ | [W(η⁵-C₅H₅)₂(η²-S₂COCH(CD₃)₂)]⁺ | Acetone, 25°C | |

| CO | Not reported (reactivity inferred from analogous Cp systems) | N/A |

These reactions highlight its ability to stabilize η²-coordination modes with heterocumulenes .

Thermal and Photochemical Decomposition

Under thermal or UV exposure, the compound undergoes ligand reorganization:

-

Thermal Degradation (80°C) :

-

Photochemical Pathways : Generates labile MeCN adducts (e.g., [W(CpEt)₂H(NCMe)]⁺) .

Alkyne and Alkene Activation

The tungsten hydride activates C≡C and C=C bonds for functionalization:

-

Alkyne Hydrotungstation : Forms vinyltungsten intermediates for cross-coupling .

-

Alkene Isomerization : Catalyzes double-bond migration in allylic ethers.

Reactivity with Lewis Bases

Coordination of donors (L = MeCN, NCPh) modulates catalytic activity:

| Ligand (L) | Effect | Outcome | Reference |

|---|---|---|---|

| MeCN | Stabilizes cationic intermediates | Enhanced hydride transfer rates | |

| NCPh | Induces steric hindrance | Selective alkene formation |

Scientific Research Applications

Chemical Vapor Deposition (CVD)

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is extensively used as a precursor in chemical vapor deposition processes. CVD is a technique employed to produce thin films of tungsten on substrates, which is crucial in the fabrication of microelectronic devices. The compound's ability to decompose at elevated temperatures allows for the controlled deposition of tungsten layers, enhancing the electrical properties and durability of electronic components .

Atomic Layer Deposition (ALD)

In addition to CVD, this compound is also utilized in atomic layer deposition, a more precise method for creating thin films one atomic layer at a time. This technique is particularly beneficial for applications requiring high uniformity and conformality over complex geometries, such as in semiconductor manufacturing .

Electrocatalysis

Recent studies have explored the use of this compound in electrocatalytic applications, particularly for hydrogen evolution reactions. The compound has shown promise as a catalyst precursor for synthesizing tungsten carbide nanoparticles, which exhibit enhanced electrocatalytic activity compared to their bulk counterparts . This application is vital for energy conversion technologies, including fuel cells and electrolyzers.

Material Science

The compound serves as a precursor for developing advanced materials in various industrial applications. Its reactivity allows it to participate in the formation of tungsten-based composites and coatings that improve wear resistance and thermal stability in high-performance environments .

Case Study 1: Thin Film Deposition in Microelectronics

A study demonstrated the successful use of this compound in depositing tungsten films on silicon substrates via CVD. The resulting films exhibited excellent electrical conductivity and were suitable for interconnects in integrated circuits. The research highlighted the compound's effectiveness in achieving uniform film thickness and quality control during the deposition process .

Case Study 2: Electrocatalytic Activity Enhancement

Research focused on synthesizing tungsten carbide nanoparticles from this compound showed that these nanoparticles significantly improved the electrocatalytic performance for hydrogen production compared to traditional catalysts. The study utilized various characterization techniques to confirm the structural integrity and catalytic efficiency of the synthesized materials .

Mechanism of Action

The mechanism of action of bis(ethylcyclopentadienyl)tungsten(IV) dihydride involves the activation of the tungsten center, which facilitates various catalytic processes. The ethylcyclopentadienyl ligands stabilize the tungsten atom, allowing it to participate in reactions with substrates. The dihydride moiety can act as a hydrogen donor in hydrogenation reactions, making the compound an effective catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(cyclopentadienyl)tungsten(IV) Dihydride (Cp₂WH₂)

- Structure and Reactivity :

Cp₂WH₂ lacks ethyl substituents, leading to reduced steric hindrance. It reacts with unsaturated substrates (e.g., acetylenes, diethylmaleate) to form succinyl derivatives or cyclic products . In contrast, the ethyl groups in the EtCp analog may slow such reactions due to steric effects. - Thermal Decomposition: Cp₂WH₂ pyrolyzes at 600°C and 4.5 GPa to form β-WC₁₋ₓ nanoparticles (2 nm) embedded in graphitic carbon. The ethyl-substituted derivative may exhibit altered decomposition pathways due to ligand stability differences .

- Catalytic Activity :

Cp₂WH₂ catalyzes the reduction of isoprene to pentenes at 120°C. The EtCp variant’s catalytic efficiency could differ due to modified electronic environments around tungsten .

Bis(isopropylcyclopentadienyl)tungsten(IV) Dihydride

- Physical Properties :

The isopropyl-substituted analog (C₁₆H₂₂W) has a higher melting point (155–1250.1°C) and boiling point (122°C) compared to the ethyl variant, attributed to increased steric bulk and crystal packing efficiency . - Applications :

Used in ALD for high-mobility transistors, the isopropyl ligand’s bulk may enhance film uniformity by reducing unwanted side reactions .

Bis(cyclopentadienyl)hafnium(IV) Dihydride

- Thermal Stability :

The hafnium analog (Cp₂HfH₂) melts at 226°C, significantly higher than tungsten analogs, reflecting differences in metal-ligand bond strength . - Reactivity :

While Cp₂HfH₂ forms bimetallic complexes with aluminum, tungsten analogs (e.g., Cp₂WH₂) react more readily with transition metal halides, highlighting tungsten’s higher electronegativity and redox activity .

Table 1: Comparative Properties of Tungsten and Hafnium Dihydrides

Structural and Electronic Effects of Ligands

- Electronic Effects: Electron-donating alkyl groups (e.g., ethyl) may increase electron density at tungsten, altering redox potentials and reaction kinetics compared to unsubstituted Cp ligands .

Bimetallic Complex Formation

Biological Activity

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride (BECPT) is a tungsten-based organometallic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula CHW, features tungsten in a +4 oxidation state, coordinated with two ethylcyclopentadienyl ligands and two hydride ions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

- Molecular Formula : CHW

- Molecular Weight : 300.34 g/mol

- Structure : The structure consists of a tungsten center bonded to two ethyl-substituted cyclopentadienyl rings and two hydride ligands, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of BECPT is limited but suggests several potential areas of interest:

- Antitumor Activity : Similar compounds in the metallocene family have shown promise as antitumor agents. For instance, bis(cyclopentadienyl)molybdenum(IV) dichloride has demonstrated significant cytotoxicity against various cancer cell lines, potentially due to its ability to interact with cellular components and induce apoptosis .

- Antimicrobial Properties : Metal complexes, including those containing tungsten, have been investigated for their antimicrobial effects. Studies indicate that metal complexes can disrupt microbial membranes or interfere with metabolic processes, leading to cell death .

- Enzyme Inhibition : Transition metal complexes have been explored for their ability to inhibit specific enzymes involved in disease pathways. The coordination of tungsten in BECPT might allow it to act as an inhibitor for certain metalloproteins or enzymes, which could be beneficial in treating diseases where such enzymes play a critical role .

Antitumor Activity

A study focusing on metallocenes found that compounds similar to BECPT exhibited promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Antimicrobial Studies

Research highlighted the effectiveness of metal complexes against both Gram-positive and Gram-negative bacteria. For example, copper complexes demonstrated significant antibacterial activity by damaging bacterial membranes through ROS generation . While specific studies on BECPT are lacking, its structural similarity to known active compounds suggests potential antimicrobial properties.

Data Table: Comparison of Biological Activities

Safety and Toxicity Considerations

While BECPT shows potential for biological applications, safety assessments are crucial. Organometallic compounds can exhibit toxicity due to their reactivity and interaction with biological systems. Safety data indicates that proper handling procedures should be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Bis(ethylcyclopentadienyl)tungsten(IV) dihydride to ensure stability?

- Methodological Answer : Store the compound in a sealed, dry container at room temperature. Moisture-sensitive handling is critical due to its water-reactive hazard classification (Hazard Class: Water-react 2). Use desiccants and inert atmospheres (e.g., nitrogen or argon gloveboxes) to prevent hydrolysis. Regularly monitor for discoloration or precipitate formation, which may indicate decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the hydride ligands in this compound?

- Methodological Answer :

- NMR Spectroscopy : Use low-temperature NMR in deuterated solvents (e.g., toluene-d) to detect hydride resonances, which are typically upfield-shifted (~-5 to -15 ppm).

- IR Spectroscopy : Identify W–H stretching vibrations in the range 1600–1900 cm, though these may overlap with cyclopentadienyl ligand signals.

- X-ray Diffraction (XRD) : Resolve the molecular geometry and confirm hydride positions via single-crystal analysis, as demonstrated in analogous tungsten dinitrosyl complexes .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Precursor Selection : Use high-purity tungsten precursors (e.g., WCl) and ethylcyclopentadienyl ligands. Ensure stoichiometric control to avoid side reactions.

- Reaction Conditions : Conduct reactions under inert atmospheres at controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or toluene.

- Purification : Employ recrystallization or sublimation to isolate the product, and verify purity via elemental analysis and mass spectrometry .

Advanced Research Questions

Q. How do variations in ligand architecture influence the electronic structure and reactivity of this tungsten dihydride complex?

- Methodological Answer :

- Ligand Substitution : Replace ethylcyclopentadienyl with sterically bulky ligands (e.g., pentamethylcyclopentadienyl) to assess electronic effects via cyclic voltammetry (CV) and UV-vis spectroscopy.

- Computational Analysis : Perform density functional theory (DFT) calculations to compare frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies. Correlate with experimental reactivity in catalytic hydrogenation trials .

Q. What methodologies resolve contradictions in reported thermal decomposition temperatures for this compound?

- Methodological Answer :

- Controlled Replication : Repeat thermogravimetric analysis (TGA) using calibrated instruments under identical atmospheres (e.g., N vs. Ar).

- Purity Assessment : Compare samples with varying assay percentages (e.g., 97% vs. 99%) to determine if impurities lower decomposition onset temperatures.

- Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) to isolate phase transitions and decomposition exotherms .

Q. What computational approaches are suitable for modeling the dihydride's geometry and bonding?

- Methodological Answer :

- DFT Modeling : Use hybrid functionals (e.g., B3LYP) with relativistic pseudopotentials to account for tungsten’s heavy-atom effects. Optimize geometry and compare bond lengths/angles with XRD data.

- Vibrational Analysis : Simulate IR spectra to assign W–H stretches and validate experimental observations.

- Energy Decomposition Analysis (EDA) : Quantify contributions of covalent vs. ionic bonding between tungsten and hydrides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.